
3-Methoxy Ropinirole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy Ropinirole Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C17H27ClN2O2 and a molecular weight of 326.86 .
Synthesis Analysis
A study has reported the development of a short route to the API ropinirole hydrochloride from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process . Key features of the synthesis are a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction .Molecular Structure Analysis
The molecular structure of this compound is C17H27ClN2O2 . More detailed structural analysis may require advanced techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
A study has reported the formation of a new dimeric degradant in ropinirole hydrochloride extended-release tablets . The degradant was identified as a new dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit (i.e., 1,3′-Dimer of ropinirole), which is an isomer of a known dimeric degradant of ropinirole, namely 3,3′-Dimer .Safety and Hazards
Direcciones Futuras
Recent research has focused on improving the delivery of ropinirole. For instance, a study has reported the development of a reversed-phase ultra-high-performance liquid chromatographic method for determining process-related impurities in ropinirole hydrochloride drug substance . Another study has reported the development of Ropinirole-loaded self-nanoemulsifying tablets, which could be a better option for reducing the extensive first-pass metabolism associated with Ropinirole .
Propiedades
Número CAS |
1797131-21-5 |
|---|---|
Fórmula molecular |
C17H27ClN2O2 |
Peso molecular |
326.865 |
Nombre IUPAC |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
Clave InChI |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Sinónimos |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



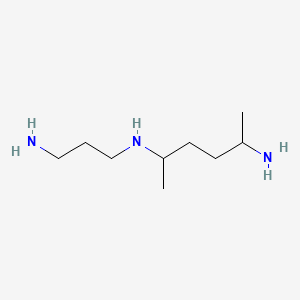
![Methyl N-{4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-propanamidophenyl}-L-alaninate](/img/structure/B587003.png)
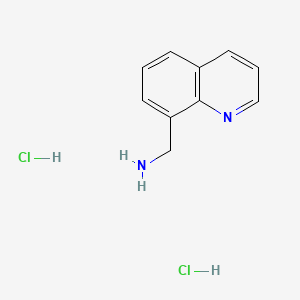
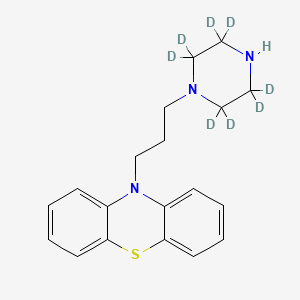
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)

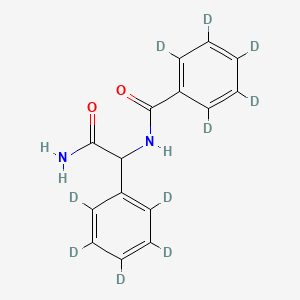

![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
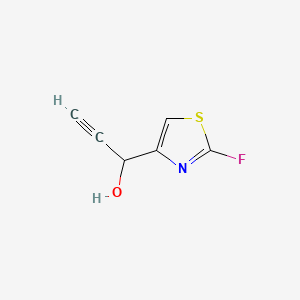
![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine N-Oxide; N,N-Diethyldibenz[b,d]oxepin-11(6H),a-propylamine N-Oxide](/img/structure/B587024.png)